2-(Benzylamino)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid
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Description
This compound belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group . It’s a promising analogue of natural aliphatic amino acids .
Synthesis Analysis
The synthesis of this compound involves several steps. The amino derivative was made using a cyclization reaction, which gave the desired amino intermediate after benzyl deprotection with Pd/C . The compound was then generated by combining this intermediate with EDC/HOBt and then Boc deprotection .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: CF3C6H3-2-(NH2)CO2H . The molecular weight is 205.13 .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it reacts via an SN2 pathway for 1° benzylic halides, and via an SN1 pathway for 2° and 3° benzylic halides, via the resonance-stabilized carbocation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a pKa and log D values, which establish the compound as a promising analogue of natural aliphatic amino acids .Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with ligand-activated transcription factors and receptors that bind peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Mode of Action
Based on its structural similarity to other compounds, it can be inferred that it may interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Given its potential interaction with transcription factors and receptors, it can be hypothesized that it may influence gene expression and cellular signaling pathways .
Pharmacokinetics
The presence of the trifluoromethyl group may influence its pharmacokinetic properties, as compounds with this group have been shown to exhibit improved drug potency .
Result of Action
Based on its potential targets, it can be inferred that it may influence cellular processes such as gene expression, signal transduction, and lipid metabolism .
Properties
IUPAC Name |
2-(benzylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)13-7-4-8-14(9-13)23-16(24)10-15(17(25)26)22-11-12-5-2-1-3-6-12/h1-9,15,22H,10-11H2,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIYFFBGFJTSFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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